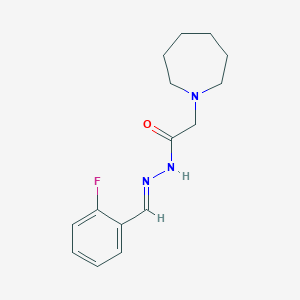

2-(1-azepanyl)-N'-(2-fluorobenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- "2-(1-azepanyl)-N'-(2-fluorobenzylidene)acetohydrazide" belongs to a class of compounds known as acetohydrazides, which are often studied for their chemical properties and potential applications in various fields.

Synthesis Analysis

- Similar compounds have been synthesized through condensation reactions, typically involving aldehydes and acetohydrazides in solutions like methanol. For example, Li Jia-ming (2009) synthesized a related compound by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009).

Molecular Structure Analysis

- The molecular structure of such compounds is often confirmed by techniques like H-1 NMR, IR, and X-ray diffraction. For instance, Ö. Tamer et al. (2014) used density functional theory (DFT) and various spectroscopies to analyze the molecular modeling of a similar compound (Ö. Tamer, D. Avcı, Y. Atalay, 2014).

Chemical Reactions and Properties

- These compounds often show intermolecular hydrogen-bond interactions in their crystal structure, which contributes to their stability, as observed in studies like that by Li Wei-hua et al. (2006) (Li Wei-hua, Zhang Shu-fang, Hou Baorong, Yuan Zhi-gang, 2006).

Physical Properties Analysis

- The physical properties, such as the crystallization system, space group, unit cell dimensions, and molecular packing, are critical aspects studied in these compounds. For example, Xin Zhou and Jing‐jun Ma (2012) characterized similar compounds through single crystal X-ray diffraction, revealing details about their crystal structures (Xin Zhou, Jing‐jun Ma, 2012).

Chemical Properties Analysis

- Chemical properties, including reactivity and stability, are often explored using various spectroscopic methods and theoretical calculations. The study by A. Fekri and R. Zaky (2014) is an example where they used spectroscopy and physical measurements to elucidate the behavior of a similar compound (A. Fekri, R. Zaky, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Analysis : One study focused on the synthesis and crystal structure of a related compound, highlighting its potential for further exploration in material science and chemistry. The detailed structural analysis through X-ray diffraction offered insights into its molecular arrangement and stability factors facilitated by intermolecular hydrogen bonding (Li Wei-hua et al., 2006).

Sensor Applications

- Fluoride Ion Sensing : Acylhydrazone derivatives have been developed as sensors for fluoride ions, demonstrating specific colorimetric and spectrofluorometric responses. This research underscores the utility of such compounds in environmental monitoring and analytical chemistry (Jemini Jose et al., 2018).

Biological Activities

- Antidiabetic Activity : Some hydrazone derivatives have been evaluated for their antidiabetic properties, showing promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential therapeutic applications for diabetes management (K. Karrouchi et al., 2022).

Material Science and Coordination Chemistry

- Molybdenum(VI) Oxo Complexes : The synthesis of molybdenum(VI) oxo complexes with tridentate hydrazone ligands was reported, contributing to the field of coordination chemistry and material science. Such studies pave the way for new materials with potential catalytic, magnetic, or optical properties (S. Qian et al., 2013).

Nonlinear Optical (NLO) Properties

- NLO Characteristics and Crystal Engineering : Research into pyridine-based hydrazone derivatives synthesized via ultrasonication explored their nonlinear optical properties and molecular architecture, emphasizing the significance of non-covalent interactions in materials engineering (M. Khalid et al., 2021).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c16-14-8-4-3-7-13(14)11-17-18-15(20)12-19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,18,20)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFJFQNMFBKMH-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)